molecular formula C23H28N2O5 B2515772 (2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID CAS No. 1173678-56-2

(2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID

Cat. No.: B2515772
CAS No.: 1173678-56-2
M. Wt: 412.486
InChI Key: CQLMJGQSWBCFAE-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID: is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydropyran ring, and a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyran ring, the introduction of the methoxyphenyl group, and the coupling of these intermediates with the phenylpropanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID: undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the carbonyl group produces alcohols.

Scientific Research Applications

(2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID: has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full range of biological effects.

Comparison with Similar Compounds

(2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID: can be compared with similar compounds, such as:

The uniqueness of This compound lies in its specific structural features and the diverse range of applications it offers in scientific research and industry.

Properties

IUPAC Name

(2S)-2-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-29-19-9-7-18(8-10-19)23(11-13-30-14-12-23)16-24-22(28)25-20(21(26)27)15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,26,27)(H2,24,25,28)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLMJGQSWBCFAE-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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